CVD Precursor Performance: Bi(acac)₃ Failure vs. Bi(OᵗBu)₃ Success in BiFeO₃ Film Growth
In a direct head-to-head comparison under identical low-pressure chemical vapor deposition (LPCVD) conditions using Fe(acac)₃ as the iron source, Bi(acac)₃ failed entirely to produce BiFeO₃ films due to poor volatility and unfavorable decomposition characteristics, whereas substitution with the bismuth alkoxide Bi(OᵗBu)₃ enabled successful growth of dense, multiferroic BiFeO₃ films [1].
| Evidence Dimension | LPCVD film growth outcome for BiFeO₃ |
|---|---|
| Target Compound Data | Film growth unsuccessful; no BiFeO₃ film formed |
| Comparator Or Baseline | Bi(OᵗBu)₃ (bismuth tert-butoxide) — successful growth of dense BiFeO₃ films |
| Quantified Difference | Qualitative binary outcome: Bi(acac)₃ yields zero film; Bi(OᵗBu)₃ yields functional multiferroic film |
| Conditions | LPCVD with Fe(acac)₃ co-precursor; reaction conditions described in Moniz et al. (2016) |
Why This Matters
This direct evidence proves Bi(acac)₃ is an unsuitable choice for CVD applications; procurement for film deposition should prioritize volatile alkoxides like Bi(OᵗBu)₃.
- [1] Moniz, S. J. A.; Quesada-Cabrera, R.; Blackman, C. S.; Tang, J.; Southern, P.; Weaver, P. M.; Carmalt, C. J. (2016). Photocatalytic Oxygen Evolution from Cobalt-Modified Nanocrystalline BiFeO₃ Films Grown via Low-Pressure Chemical Vapor Deposition from β-Diketonate Precursors. Crystal Growth & Design, 16(6), 3175–3183. View Source
